molecular formula C13H14O3 B12886744 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No.: B12886744
M. Wt: 218.25 g/mol
InChI Key: JGARVUDPDZXBGL-UHFFFAOYSA-N
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Description

8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a bicyclic furanone derivative characterized by a seven-membered cyclohepta[c]furan-4-one core substituted with ethoxy (C₂H₅O–) and methyl (–CH₃) groups at positions 8, 1, and 2. Its molecular formula is C₁₃H₁₆O₃ (calculated based on the parent structure without additional substituents) . Derivatives of this compound, such as 8-ethoxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one, exhibit expanded functionalization (e.g., aryl substituents), with a molecular formula of C₁₉H₁₈O₄ and a molar mass of 310.34 g/mol .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-one

InChI

InChI=1S/C13H14O3/c1-4-15-11-7-5-6-10(14)12-8(2)16-9(3)13(11)12/h5-7H,4H2,1-3H3

InChI Key

JGARVUDPDZXBGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=O)C2=C(OC(=C12)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Cyclohepta[c]furan-4-one Derivatives
  • 8-Ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-5-(4-nitrophenyl)-4H-cyclohepta[c]furan-4-one (Y512-9981): Molecular Formula: C₂₆H₂₃NO₆ Molar Mass: 445.47 g/mol Key Feature: 4-Nitrophenyl and 4-methoxyphenyl groups confer contrasting electronic properties (electron-withdrawing vs. electron-donating), impacting charge distribution and reactivity .
Smaller Ring Systems
  • 3-Methyl-5,6,7,8-tetrahydrocyclohepta[b]furan-4-one (10) :

    • Molecular Formula: C₁₀H₁₂O₂
    • Synthesis: Derived from cyclohepta-1,3-dione via alkyne sulfonium bromide-mediated annulation .
    • Key Feature: A partially saturated cycloheptane ring reduces steric strain compared to the fully unsaturated parent compound .
  • 5,6α-Dihydroxy-6-phenyl-1,3,3α,6α-tetrahydro-4H-cyclopenta[c]furan-4-one (8e) :

    • Molecular Formula: C₁₃H₁₂O₄
    • Synthesis: Produced via selenium dioxide-mediated oxidative transposition from a cyclopentane precursor .
    • Key Feature: A cyclopentane core with dihydroxy and phenyl substituents creates distinct hydrogen-bonding and π-stacking capabilities .

Substituent Effects on Reactivity and Stability

  • Ethoxy vs. Hydroxy Groups: In , the 8-hydroxy analog of the target compound reacts with ethoxymethylene derivatives to form noncyclic intermediates, which require acid reflux for cyclization. The 8-ethoxy group likely stabilizes the core structure, preventing premature ring-opening . Ethoxy’s electron-donating nature may also reduce electrophilicity at the furanone carbonyl compared to hydroxylated analogs .
  • Aryl Substituents: Derivatives with 4-hydroxyphenyl (e.g., CAS 332056-38-9) exhibit increased polarity due to phenolic –OH, enhancing solubility in polar solvents .

Physico-Chemical Properties

  • Molecular Weight Trends :
    • Smaller rings (e.g., cyclopenta[c]furan-4-one, 8e: 244.23 g/mol ) vs. larger cyclohepta systems (e.g., Y512-9981: 445.47 g/mol ) correlate with increased van der Waals interactions and melting points .
  • Solubility :
    • Ethoxy and aryl groups enhance lipid solubility, whereas hydroxylated analogs (e.g., 8e with dihydroxy groups) show higher aqueous solubility .

Biological Activity

8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol
  • InChIKey : JGARVUDPDZXBGL-UHFFFAOYSA-N
  • Exact Mass : 218.094294 g/mol

These properties indicate that 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a relatively small organic molecule, which may influence its biological interactions and activities.

The biological activity of 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has been explored in various contexts:

  • Antiparasitic Activity : Preliminary studies suggest that compounds with similar structures exhibit antiparasitic properties. For instance, research on related compounds indicates effective inhibition against parasites responsible for diseases such as malaria and leishmaniasis . The mechanism often involves interaction with key amino acids in the binding pocket of target enzymes.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The MTT assay was utilized to determine cell viability after treatment with various concentrations of the compound. Results indicated that certain concentrations led to significant reductions in cell viability, suggesting potential applications in cancer therapy or as a cytotoxic agent against specific cell types .

Efficacy Data

The efficacy of 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one can be summarized in the following table:

Activity TypeAssay TypeConcentration Range (μM)Observed Effect
AntiparasiticEC50 Assay< 10Effective against malaria parasites
CytotoxicityMTT Assay3.125 - 200Significant reduction in viability
Enzyme InhibitionBinding AssayVariesDisruption of enzyme function

These findings highlight the compound's potential as an active agent against various biological targets.

Case Study 1: Antileishmanial Activity

A specific case study investigated the antileishmanial activity of structurally similar compounds. The study demonstrated that certain derivatives exhibited EC50 values below 25 μM, indicating high potency against Leishmania species. The mechanism involved allosteric modulation of critical enzymes necessary for parasite survival .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another study focused on the cytotoxic effects of related compounds on cancer cell lines. The results indicated that at concentrations above 50 μM, significant cytotoxicity was observed, leading to apoptosis in treated cells. This suggests a potential pathway for developing new cancer therapies based on structural analogs of 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one .

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